N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C19H15FN2O3S2 and its molecular weight is 402.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized with high yield, demonstrating its potential for detailed structural analysis through various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).
Inhibitory Properties
- N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an important enzyme in the kynurenine pathway, which could provide insights into neurological conditions (Röver et al., 1997).
Application in Imaging and Diagnosis
- Novel nitroimidazole-based thioflavin-T derivatives, including N-(4-(benzothiazol-2-yl)phenyl)-3-(4-nitroimidazole-1-yl)propanamide, were synthesized and shown to effectively target hypoxic tumor cells, providing a basis for their use in imaging and diagnosis of tumors (Li, Chu, Liu, & Wang, 2005).
Psychotropic, Anti-Inflammatory, and Cytotoxic Activities
- A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro, suggesting their potential in developing treatments for neurological and inflammatory disorders (Zablotskaya et al., 2013).
Anticancer Applications
- Benzothiazole derivatives have been extensively studied as potent anticancer agents, with various substitutions on the BT scaffold modulating their antitumor properties (Osmaniye et al., 2018).
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-13-2-4-14(5-3-13)26-8-7-18(23)22-19-21-15(10-27-19)12-1-6-16-17(9-12)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZIOVCYPQWVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.